1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide
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Overview
Description
1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxole moiety, a cyclopropyl group, and an azetidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole-5-carboxylic acid. This precursor can be synthesized through the oxidation of 1,3-benzodioxole-5-carboxylic acid
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation may be employed to achieve the desired molecular structure.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide is unique due to its distinct molecular structure. Similar compounds include:
1,3-Benzodioxole-5-carboxylic acid: A related compound with applications in organic synthesis.
Piperonylic acid: Another derivative with potential biological activity.
Indoles with benzo[d][1,3]dioxole moieties: Compounds investigated for their anticancer properties.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(16-11-2-3-11)10-6-17(7-10)15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCIODFZQOPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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